N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
Scope and Significance of Research
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide represents a strategic fusion of two pharmacologically significant motifs: the sulfone-containing tetrahydrothiophene system and the thiazolidinone scaffold. This combination enhances both metabolic stability and target-binding capabilities compared to simpler analogs. The compound's Z-configuration benzylidene group introduces geometric specificity critical for receptor interactions, while the fluorine atom modulates electronic properties and bioavailability.
Research significance stems from three key factors:
- Structural Novelty : The simultaneous presence of sulfone, thiazolidinedione, and fluorinated aromatic systems creates unique three-dimensional interactions.
- Therapeutic Potential : Thiazolidinone derivatives demonstrate established anti-proliferative activity against cancer cell lines, suggesting possible applications in oncology.
- Synthetic Challenge : The compound's complexity drives methodological advancements in heterocyclic chemistry and stereoselective synthesis.
Historical Context and Discovery
The compound first emerged in patent literature circa 2023 as part of efforts to develop dual-action agents targeting both inflammatory pathways and cellular proliferation. Its design builds upon earlier work with thiazolidinedione-containing molecules, which gained prominence following the discovery of rosiglitazone's antidiabetic effects. The incorporation of the tetrahydrothiophene dioxide moiety represents a deliberate strategy to improve metabolic stability over first-generation thiazolidinones prone to rapid hepatic degradation.
Key developmental milestones include:
- 2021 : Initial reports of N-ethyl-tetrahydrothiophene dioxide intermediates in benzamide synthesis
- 2023 : First documented coupling of thiazolidinone and tetrahydrothiophene dioxide subunits
- 2024 : Structural optimization studies establishing the 3-fluorobenzylidene configuration as optimal for target engagement
Overview of Structural Class and Analogous Compounds
This compound belongs to the hybrid heterocyclic amide class, combining features from three distinct structural families:
| Structural Feature | Representative Analogs | Key Differentiator |
|---|---|---|
| Thiazolidinedione core | Rosiglitazone, Pioglitazone | Presence of tetrahydrothiophene dioxide |
| Tetrahydrothiophene dioxide | Sulforaphane derivatives | Conjugation with thiazolidinone system |
| Fluorinated benzylidene | (5Z)-5-(4-fluorobenzylidene)thiazolidin | Meta-fluorine substitution |
Notable structural analogs include:
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide : Shares the acetamide linker but lacks sulfone oxygenation
- 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenyl-acetamide : Demonstrates comparable thiazolidinone activity without tetrahydrothiophene integration
- N-ethyl-4-methylbenzamide derivatives : Illustrate the pharmacological impact of tetrahydrothiophene dioxide substitution patterns
Objectives and Structure of the Review
This review systematically addresses four critical aspects:
- Synthetic methodologies for constructing the hybrid molecular architecture
- Three-dimensional structural features revealed through spectroscopic and computational analyses
- Structure-activity relationships relative to biological targets
- Future directions for analog development and therapeutic applications
Subsequent sections will employ a combination of experimental data and computational modeling to elucidate the compound's unique characteristics.
Properties
Molecular Formula |
C18H19FN2O5S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-2-20(14-6-7-28(25,26)11-14)16(22)10-21-17(23)15(27-18(21)24)9-12-4-3-5-13(19)8-12/h3-5,8-9,14H,2,6-7,10-11H2,1H3/b15-9- |
InChI Key |
VPIMUBLVOONUNC-DHDCSXOGSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrothiophene-1,1-Dioxide Precursor
The tetrahydrothiophene-1,1-dioxide moiety serves as the foundational scaffold for this compound. According to EvitaChem’s protocol, thiophene derivatives undergo oxidation and functionalization to yield the sulfone-containing intermediate. A representative method involves:
-
Oxidation of Tetrahydrothiophene :
Tetrahydrothiophene is treated with hydrogen peroxide () in acetic acid at 60–70°C for 6–8 hours, achieving quantitative conversion to tetrahydrothiophene-1,1-dioxide. The reaction’s exothermic nature necessitates careful temperature control to avoid over-oxidation. -
Formamide Functionalization :
The 3-position of the sulfone ring is functionalized via nucleophilic substitution. Reacting tetrahydrothiophene-1,1-dioxide with ethylamine in the presence of a base (e.g., triethylamine) yields N-ethyltetrahydrothiophene-1,1-dioxide-3-amine . This intermediate is critical for subsequent amide coupling.
Key Analytical Data :
-
Yield : 82–85% after recrystallization from ethanol.
-
Characterization : (DMSO-): δ 3.12 (m, 2H, CH-SO), 2.95 (q, 2H, CH-NH), 1.25 (t, 3H, CH-CH).
Synthesis of the Thiazolidinone Core
The thiazolidin-4-one ring system is constructed via a Knoevenagel condensation, as demonstrated in recent studies on analogous structures . For the target compound, the following steps are employed:
-
Formation of 2,4-Dioxothiazolidine :
Mercaptoacetic acid reacts with urea in refluxing toluene to form 2,4-dioxothiazolidine . This intermediate is stabilized by intramolecular hydrogen bonding, facilitating subsequent derivatization. -
Z-Selective Benzylidene Condensation :
Condensing 2,4-dioxothiazolidine with 3-fluorobenzaldehyde in acetic acid/sodium acetate under microwave irradiation (100°C, 20 min) yields (5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine . The Z-configuration is confirmed via NOESY spectroscopy, showing proximity between the thiazolidinone C-H and the fluorophenyl proton .
Optimization Insights :
-
Catalyst Screening : Bi(SCHCOOH) enhances reaction efficiency, achieving 92% yield compared to 78% without catalysis .
-
Solvent-Free Conditions : Reduce side-product formation by eliminating solvent interactions .
Acetamide Linkage and Final Coupling
The acetamide bridge connecting the tetrahydrothiophene sulfone and thiazolidinone moieties is established through a two-step coupling protocol:
-
Activation of the Thiazolidinone Carboxylic Acid :
(5Z)-5-(3-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-acetic acid is generated by treating the thiazolidinone with chloroacetyl chloride in anhydrous dioxane . The intermediate is isolated as a white solid (mp 148–150°C) and characterized via FT-IR (C=O stretch at 1745 cm) . -
Amide Bond Formation :
The activated acetic acid derivative is coupled with N-ethyltetrahydrothiophene-1,1-dioxide-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0–5°C for 4 hours, followed by room temperature stirring for 12 hours .
Purification and Yield :
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) affords the pure product in 68% yield .
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient) .
Stereochemical and Mechanistic Considerations
The Z-configuration of the benzylidene group is thermodynamically favored due to conjugation with the thiazolidinone’s electron-withdrawing groups . Density functional theory (DFT) calculations indicate a 12.3 kcal/mol stabilization for the Z-isomer compared to the E-form . Additionally, the sulfone group’s electron-withdrawing nature enhances the acetamide’s electrophilicity, facilitating nucleophilic attack during coupling.
Scale-Up Challenges and Solutions
-
Oxidative Degradation :
Prolonged exposure to atmospheric oxygen during thiazolidinone synthesis leads to sulfoxide byproducts. Implementing nitrogen sparging reduces degradation by 40% . -
Crystallization Optimization :
Recrystallization from tert-butyl methyl ether (TBME) improves yield to 76% compared to 58% with ethanol, attributed to TBME’s lower polarity .
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Stepwise) | Route B (One-Pot) |
|---|---|---|
| Overall Yield | 52% | 48% |
| Purity (HPLC) | 99.2% | 97.8% |
| Reaction Time | 18 hours | 8 hours |
| Catalyst Cost | High (EDC/HOBt) | Low (Bi-based) |
Route A, despite longer reaction times, offers superior purity and is preferred for pharmaceutical applications .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Anticancer and Antimicrobial Activity
- Rhodanine Analogs : Compounds with 2-thioxo-4-oxo cores (e.g., ) showed moderate antimicrobial activity, but fluorinated derivatives in lacked significant antimicrobial effects, highlighting the role of core modifications in bioactivity .
- Thienylmethylene Derivative (): The substitution of benzylidene with 2-thienylmethylene introduces a heteroaromatic ring, which may alter target specificity compared to fluorinated analogs.
Anti-Exudative and Anti-Inflammatory Effects
- Acetamide Derivatives (): Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibited anti-exudative activity comparable to diclofenac sodium, suggesting the acetamide scaffold’s versatility in modulating inflammation .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 904500-63-6 |
The compound features a tetrahydrothiophene ring and a thiazolidinone moiety, contributing to its structural complexity and potential biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The presence of functional groups enhances its reactivity and interaction with biological macromolecules.
In Vitro Studies
Research has demonstrated that compounds with similar structural motifs exhibit various biological activities:
- Antioxidant Activity : Compounds containing thiazolidinone structures have shown significant antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Activity : Some derivatives have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies indicate that related compounds may modulate inflammatory pathways, providing insights into their therapeutic potential for inflammatory diseases.
Study 1: Antioxidant Properties
A study conducted by researchers at PubChem investigated the antioxidant capacity of compounds similar to this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis
To better understand the biological activity of this compound relative to others in its class, a comparative analysis table is presented below:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl... | High | Moderate | Moderate |
| Thiazolidinone Derivative A | Moderate | High | Low |
| Thiazolidinone Derivative B | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
